molecular formula C18H16N4O B8327768 1-(4-Methyl-pyridin-3-yl)-3-quinolin-6-yl-imidazolidin-2-one

1-(4-Methyl-pyridin-3-yl)-3-quinolin-6-yl-imidazolidin-2-one

Cat. No. B8327768
M. Wt: 304.3 g/mol
InChI Key: NEFVVCHUAQFFEZ-UHFFFAOYSA-N
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Patent
USRE045173E1

Procedure details

Using the same reaction conditions as in Example 14, 1-(4-methyl-pyridin-3-yl)-imidazolidin-2-one (I-14b: 200 mg, 1.13 mmol) was reacted with 6-bromo-quinoline (233.9 mg, 1.13 mmol), 1,4-dioxane (15 mL), copper iodide (16.53 mg, 0.113 mmol), trans-1,2-diamino cyclohexane (0.04 mL, 0.339 mmol) and potassium carbonate (312 mg, 2.26 mmol) to afford the crude product. Purification by column chromatography on silica gel (0.5% MeOH in CHCl3) afforded 150 mg of the product (43.668% yield).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
233.9 mg
Type
reactant
Reaction Step Two
Quantity
0.04 mL
Type
reactant
Reaction Step Two
Quantity
312 mg
Type
reactant
Reaction Step Two
Quantity
16.53 mg
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
43.668%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N:8]1[CH2:12][CH2:11][NH:10][C:9]1=[O:13].Br[C:15]1[CH:16]=[C:17]2[C:22](=[CH:23][CH:24]=1)[N:21]=[CH:20][CH:19]=[CH:18]2.N[C@@H]1CCCC[C@H]1N.C(=O)([O-])[O-].[K+].[K+]>[Cu](I)I.O1CCOCC1>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N:8]1[CH2:12][CH2:11][N:10]([C:15]2[CH:16]=[C:17]3[C:22](=[CH:23][CH:24]=2)[N:21]=[CH:20][CH:19]=[CH:18]3)[C:9]1=[O:13] |f:3.4.5|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CC1=C(C=NC=C1)N1C(NCC1)=O
Step Two
Name
Quantity
233.9 mg
Type
reactant
Smiles
BrC=1C=C2C=CC=NC2=CC1
Name
Quantity
0.04 mL
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N
Name
Quantity
312 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
16.53 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (0.5% MeOH in CHCl3)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NC=C1)N1C(N(CC1)C=1C=C2C=CC=NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 43.668%
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.